molecular formula C16H14N2O2 B12446592 7-methoxy-4-methylidene-3-phenyl-1H-quinazolin-2-one

7-methoxy-4-methylidene-3-phenyl-1H-quinazolin-2-one

Cat. No.: B12446592
M. Wt: 266.29 g/mol
InChI Key: IWJAZTXZWOLFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-4-methylidene-3-phenyl-1H-quinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methylidene-3-phenyl-1H-quinazolin-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-methylidene-3-phenyl-1H-quinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens or nucleophiles. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the quinazolinone structure.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methylidene-3-phenyl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
  • 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
  • 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one

Uniqueness

7-methoxy-4-methylidene-3-phenyl-1H-quinazolin-2-one is unique due to its specific structural features, including the methoxy and methylidene groups, which contribute to its distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

7-methoxy-4-methylidene-3-phenyl-1H-quinazolin-2-one

InChI

InChI=1S/C16H14N2O2/c1-11-14-9-8-13(20-2)10-15(14)17-16(19)18(11)12-6-4-3-5-7-12/h3-10H,1H2,2H3,(H,17,19)

InChI Key

IWJAZTXZWOLFNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C)N(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.